6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride

Catalog No.
S14000395
CAS No.
M.F
C7H12ClNO2
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydroc...

Product Name

6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride

IUPAC Name

6-(aminomethyl)-5-oxaspiro[2.4]heptan-4-one;hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C7H11NO2.ClH/c8-4-5-3-7(1-2-7)6(9)10-5;/h5H,1-4,8H2;1H

InChI Key

XDKIDJQFXXOTFX-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(OC2=O)CN.Cl

6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride is a heterocyclic compound characterized by a spirocyclic structure that incorporates both nitrogen and oxygen atoms. Its molecular formula is C7H11NO2C_7H_{11}NO_2 with a molecular weight of approximately 141.17 g/mol. The compound features a unique spiro arrangement, which contributes to its distinct chemical properties and potential biological activities. The hydrochloride form indicates the presence of hydrochloric acid in the compound, enhancing its solubility and stability in various environments .

  • Oxidation: This compound can be oxidized to yield various oxides or functional groups, depending on the reagents used.
  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
  • Substitution Reactions: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions, allowing for modifications that enhance its biological activity or alter its chemical properties.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Research indicates that 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. Its spirocyclic structure allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. Studies suggest that compounds with similar structures may have applications in drug development due to their ability to inhibit specific biological pathways .

The synthesis of 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride typically involves several steps:

  • Formation of the Spiro Intermediate: This can be achieved through a base-catalyzed reaction involving cyclopropylamine and a ketone.
  • Functionalization: The introduction of the aminomethyl group is performed via nucleophilic substitution or addition reactions.
  • Salt Formation: The final step involves reacting the base form with hydrochloric acid to produce the hydrochloride salt, enhancing solubility.

These methods ensure high yields and purity, making them suitable for both laboratory and industrial applications .

6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of novel drugs, particularly those targeting microbial infections or inflammatory diseases.
  • Chemical Research: The compound is used as a building block for synthesizing complex organic molecules in medicinal chemistry.
  • Material Science: Its unique properties make it suitable for developing specialized materials, such as polymers with specific mechanical or thermal characteristics .

Interaction studies involving 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking and binding assays to elucidate how the compound interacts with enzymes or receptors at the molecular level. Understanding these interactions is crucial for optimizing its pharmacological profile and enhancing its therapeutic efficacy .

Several compounds share structural similarities with 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
5-Oxaspiro[2.4]heptan-6-oneC6H8O2C_6H_8O_2Lacks amino group; potential applications in organic synthesis
4-Azaspiro[2.4]heptan-7-oneC6H9NOC_6H_9NOContains nitrogen; studied for antimicrobial properties
6-Amino-5-azaspiro[2.4]heptan-4-oneC6H10N2OC_6H_{10}N_2OSimilar spirocyclic structure; potential neuroactive properties

Uniqueness: The distinct combination of an aminomethyl group and a spirocyclic structure makes 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride particularly valuable in medicinal chemistry compared to these similar compounds. Its unique interactions within biological systems may lead to novel therapeutic applications not achievable by its analogs .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

177.0556563 g/mol

Monoisotopic Mass

177.0556563 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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